molecular formula C19H21N3O3S B6501062 N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide CAS No. 896376-43-5

N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide

Cat. No. B6501062
CAS RN: 896376-43-5
M. Wt: 371.5 g/mol
InChI Key: AGOVNEJTSUJIGG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a dimethylamino phenyl group, which is a common motif in many organic compounds and is known for its electron-donating properties . The compound also contains a sulfonamide group, which is a functional group that is found in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data on the compound, I can’t provide a detailed molecular structure analysis.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. The dimethylamino phenyl group and the sulfonamide group in the compound can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for pharmaceutical drugs. Without specific information on the compound, I can’t provide details on its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds are toxic, while others are flammable .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on drug development .

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-21(2)16-7-5-15(6-8-16)20-26(24,25)17-10-13-4-3-9-22-18(23)12-14(11-17)19(13)22/h5-8,10-11,20H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOVNEJTSUJIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide

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